

An In-depth Technical Guide on the Physicochemical Properties of Royal Jelly Acid

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Compound of Interest

Compound Name: *Royal Jelly acid*

Cat. No.: *B191426*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Royal Jelly acid, chemically known as (E)-10-hydroxy-2-decenoic acid (10-HDA), is a unique and principal fatty acid found in royal jelly, the exclusive food of queen honeybees. This compound is a significant contributor to the observed biological activities of royal jelly, which range from anti-inflammatory and antibacterial to neuroprotective and immunomodulatory effects. A thorough understanding of its physicochemical properties is paramount for its application in research and drug development. This guide provides a comprehensive overview of these properties, details experimental protocols for its analysis, and visualizes its key signaling pathways.

Core Physicochemical Properties

The distinct chemical structure of 10-HDA, an unsaturated hydroxy fatty acid, dictates its physical and chemical behaviors, including its solubility, stability, and interactions with biological systems.

Data Presentation

Quantitative data regarding the physicochemical properties of 10-HDA are summarized in the table below for clear and easy comparison.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₈ O ₃	[1][2][3][4]
Molecular Weight	186.25 g/mol	[1][2][4][5]
Appearance	White to off-white crystalline solid	[1][3][5]
Melting Point	64-68 °C	[1][6]
Boiling Point	~339.2 °C (Predicted)	[1][6][7]
Density	~1.038 g/cm ³ (Predicted)	[1][3][6]
pKa	4.78 (Predicted)	[1][6]
UV Absorption (λ _{max})	209-217 nm	[8][9]
Solubility		
in Ethanol	~20 mg/mL	[1][6][8]
in DMSO	~30 mg/mL	[1][6][8]
in DMF	~30 mg/mL	[1][6][8]
in Water	Sparingly soluble	[3][7]

Experimental Protocols

Accurate characterization and quantification of 10-HDA are crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method.

Protocol: Quantification of 10-HDA in Royal Jelly using HPLC

Objective: To determine the concentration of 10-HDA in a royal jelly sample.

Materials & Equipment:

- Royal jelly sample

- 10-HDA analytical standard
- Methanol (HPLC grade)
- Deionized water
- Phosphoric acid or Formic acid
- HPLC system with UV detector
- C18 reverse-phase column
- Syringe filters (0.45 μm)
- Analytical balance
- Sonicator
- Centrifuge

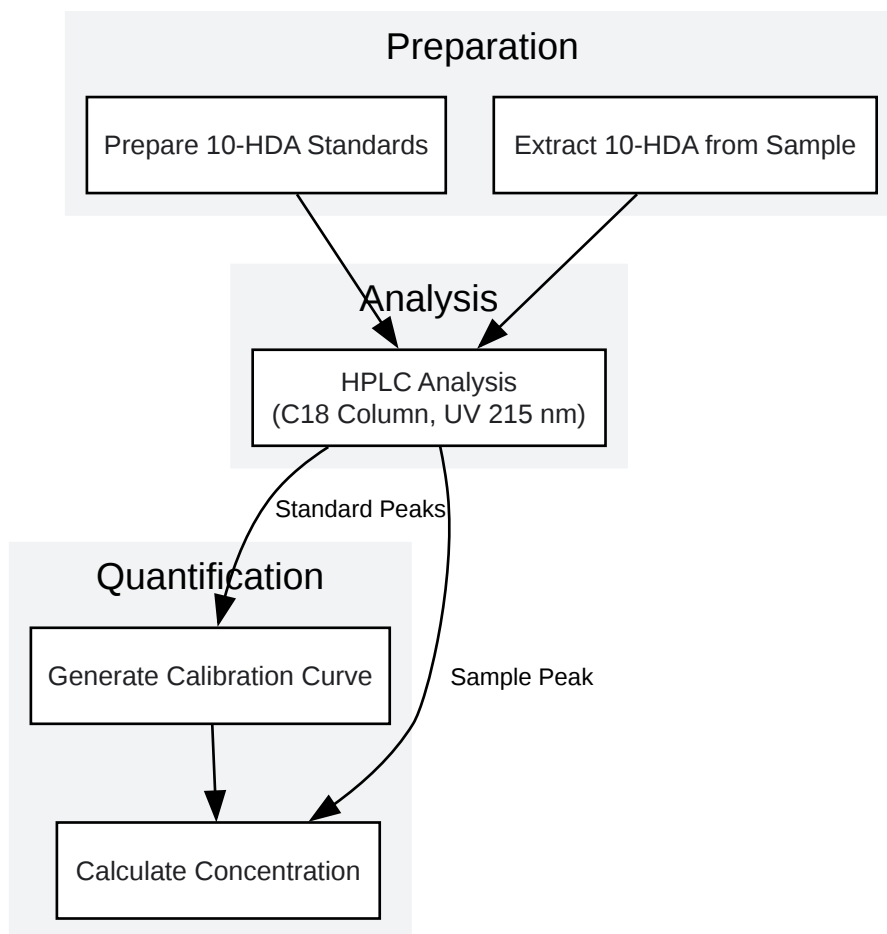
Methodology:

- Standard Preparation:
 - Prepare a stock solution of 10-HDA standard in methanol (e.g., 1 mg/mL).
 - Perform serial dilutions to create a calibration curve with a range of concentrations (e.g., 10-100 $\mu\text{g/mL}$).
- Sample Preparation:
 - Accurately weigh a known amount of royal jelly.
 - Disperse the sample in a methanol/water solution.
 - Sonicate to ensure thorough extraction.
 - Centrifuge to pellet insoluble materials.

- Filter the supernatant through a 0.45 μm syringe filter.
- Chromatographic Conditions:
 - Mobile Phase: A mixture of methanol and water (e.g., 50:50, v/v), acidified with phosphoric acid.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 25-30 $^{\circ}\text{C}$.
 - Detection Wavelength: 215 nm.[\[9\]](#)
 - Injection Volume: 10-20 μL .
- Analysis:
 - Inject the standards to establish a calibration curve of peak area versus concentration.
 - Inject the prepared sample.
 - Identify the 10-HDA peak based on the retention time of the standard.
 - Quantify the 10-HDA in the sample using the calibration curve.

Mandatory Visualization: Experimental Workflow

HPLC Quantification of 10-HDA



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Caption: Workflow for the quantification of 10-HDA using HPLC.

Signaling Pathways

10-HDA exerts its biological effects by modulating various cellular signaling pathways. Understanding these pathways is critical for drug development.

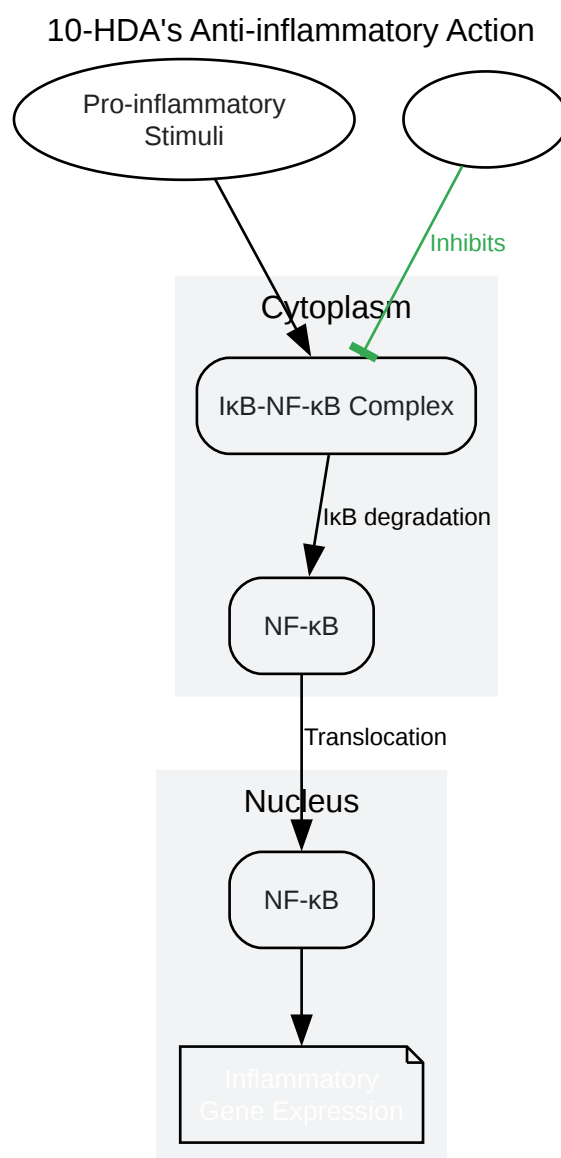
Anti-inflammatory Pathway

10-HDA has been shown to inhibit the NF- κ B signaling pathway, a key regulator of inflammation.^[1]

Mechanism:

- Pro-inflammatory stimuli (e.g., cytokines) activate the NF- κ B pathway.
- This leads to the degradation of I κ B, the inhibitor of NF- κ B.
- NF- κ B translocates to the nucleus and induces the expression of inflammatory genes.
- 10-HDA can inhibit this process, reducing the production of pro-inflammatory mediators.^[1]

Mandatory Visualization: Signaling Pathway



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Caption: Inhibition of the NF- κ B pathway by 10-HDA.

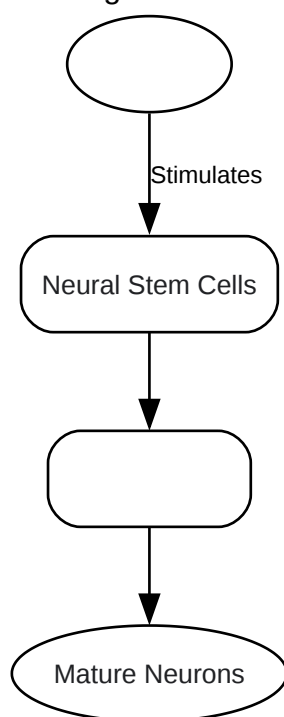
Neurogenesis Pathway

10-HDA has been found to promote the neurogenesis of neural stem/progenitor cells, indicating its potential in neurodegenerative disease research.

Mechanism: While the exact mechanism is still under investigation, it is hypothesized that 10-HDA may interact with specific receptors or signaling molecules that trigger intracellular cascades leading to the differentiation of neural stem cells into neurons.

Mandatory Visualization: Logical Relationship

Proposed Neurogenic Effect of 10-HDA



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Caption: Proposed mechanism of 10-HDA-induced neurogenesis.

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